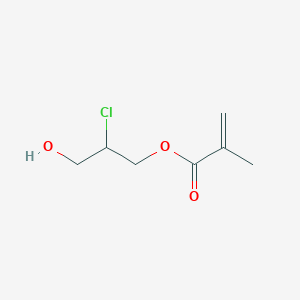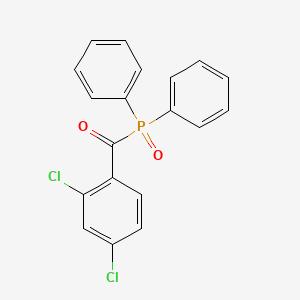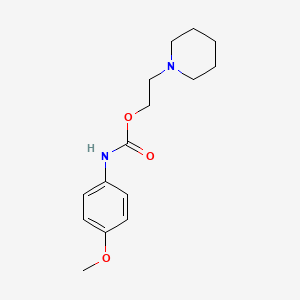
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butylphenyl group, a methyl group, and a pyrrolidinyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde, methylamine, and pyrrolidine.
Condensation Reaction: The first step involves the condensation of 4-tert-butylbenzaldehyde with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Alkylation: The final step involves the alkylation of the amine with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
1-(4-tert-Butylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
1-(4-tert-Butylphenyl)-2-methyl-3-(morpholin-1-yl)propan-1-one: Contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
80566-78-5 |
|---|---|
分子式 |
C18H27NO |
分子量 |
273.4 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C18H27NO/c1-14(13-19-11-5-6-12-19)17(20)15-7-9-16(10-8-15)18(2,3)4/h7-10,14H,5-6,11-13H2,1-4H3 |
InChI 键 |
YVWAJZMZBINZAR-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


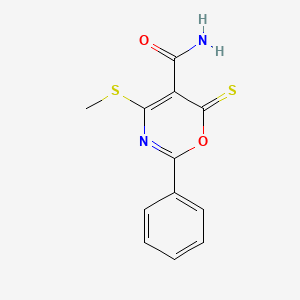

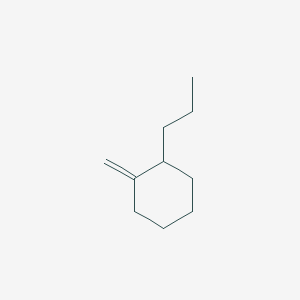
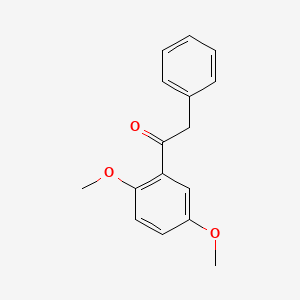
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
